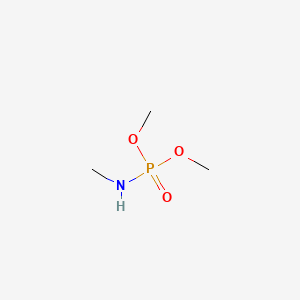

Dimethyl methylphosphoramidate

Vue d'ensemble

Description

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH3PO(OCH3)2 . It is a colorless liquid primarily used as a flame retardant .

Synthesis Analysis

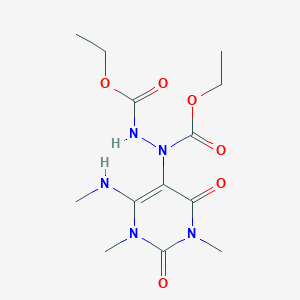

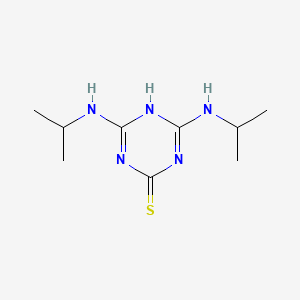

Dimethyl methylphosphonate can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction . A direct installation of a methyl phosphoramidate group by using methyl benzylphosphoramidochloridate into carbohydrates and amino acid is also described .Molecular Structure Analysis

The molecular formula of Dimethyl methylphosphonate is CH3PO(OCH3)2 . Its average mass is 153.117 Da and its monoisotopic mass is 153.055481 Da .Chemical Reactions Analysis

The main synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .Physical and Chemical Properties Analysis

Dimethyl methylphosphonate is a colorless liquid with a density of 1.145 g/mL at 25 °C . It has a melting point of -50 °C and a boiling point of 181 °C .Applications De Recherche Scientifique

1. Flame Retardancy

Dimethyl methylphosphonate (DMMP) is explored as a flame retardant additive for various materials. For instance, a study by Xiang et al. (2007) found that adding DMMP to lithium-ion battery electrolytes significantly suppressed flammability, indicating its potential as a highly efficient flame retardant additive for enhancing safety in lithium-ion batteries (Xiang et al., 2007). Similarly, Zhao et al. (2017) synthesized a novel phosphoramidate using DMMP and applied it to cotton fabrics, which improved the fabrics' flame retardancy and thermal degradation properties (Zhao et al., 2017).

2. Environmental Interaction

DMMP's interaction with the environment has been studied, particularly in the context of agriculture. Dangi et al. (2014) examined the effects of DMMP as a soil fumigant in grape vineyards. The study found that while DMMP effectively controlled plant parasitic nematodes, it did not significantly impact soil microbial communities or abiotic factors, suggesting its potential use in agricultural pest control without adversely affecting soil health (Dangi et al., 2014).

3. Biodegradation Studies

The biodegradation of organophosphates, including compounds related to DMMP, has been explored by researchers. Megharaj et al. (1994) investigated the metabolism of methyl parathion, an organophosphate insecticide, by soil isolates of microalgae and cyanobacteria, providing insight into the environmental fate and breakdown of organophosphorus compounds (Megharaj et al., 1994).

4. Chemical Defense and Photocatalytic Destruction

In the context of homeland defense, DMMP is often used as a simulant for chemical warfare agents. Vorontsov et al. (2002) studied the photocatalytic and sonophotocatalytic destruction of various chemical warfare agent simulants, including DMMP, highlighting its role in research on the neutralization and decomposition of hazardous substances (Vorontsov et al., 2002).

5. Toxicology and Health Impact Studies

Extensive studies have been conducted on the toxicological impacts of DMMP. For example, the National Toxicology Program conducted comprehensive studies on the toxicity and carcinogenicity of DMMP, providing valuable data on its health impacts and safety profile (National Toxicology Program, 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Phosphoramidates are an important class of organophosphorus compounds. The applications of phosphoramidate compounds are briefly introduced in the literature . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Propriétés

IUPAC Name |

N-dimethoxyphosphorylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCRHUWVDSHYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200439 | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52420-88-9 | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

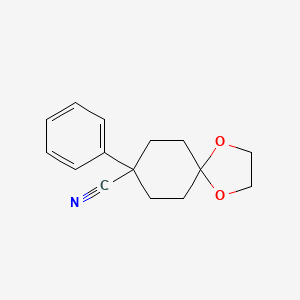

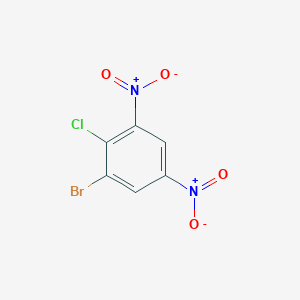

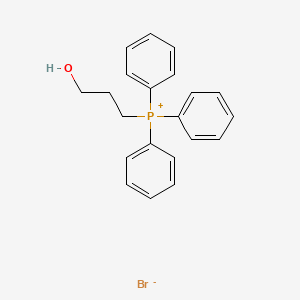

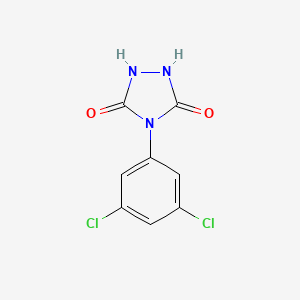

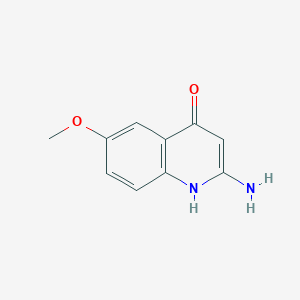

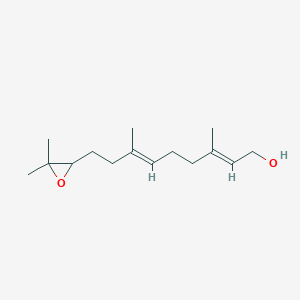

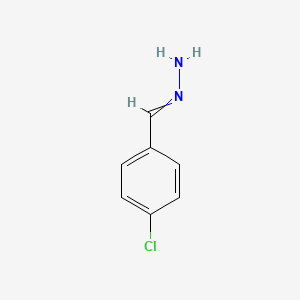

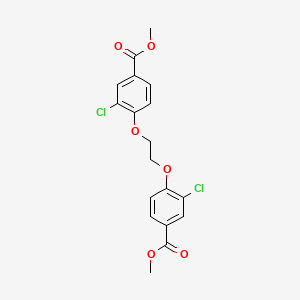

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.